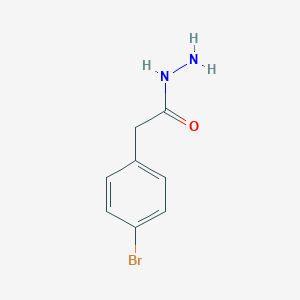

N'-(4-Bromophenyl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(4-bromophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIZEHFTRRBEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-97-6 | |

| Record name | Acetic acid 2-(4-bromophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

N'-(4-Bromophenyl)acetohydrazide: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction

N'-(4-Bromophenyl)acetohydrazide is a halogenated aromatic hydrazide that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of both acetohydrazide and 4-bromoaniline, this compound serves as a versatile scaffold and a key intermediate in the synthesis of a wide array of heterocyclic systems and biologically active molecules. Its structural motifs are frequently encountered in compounds exhibiting antimicrobial, anticonvulsant, and anticancer properties.

This guide provides an in-depth technical overview of N'-(4-Bromophenyl)acetohydrazide, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its established applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this compound in novel research endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. N'-(4-Bromophenyl)acetohydrazide is a solid at room temperature, and its properties are well-documented in chemical literature and databases.

Chemical Structure: The molecule consists of a 4-bromophenyl group attached to the terminal nitrogen of an acetohydrazide moiety. The IUPAC name for this compound is N'-(4-bromophenyl)acetohydrazide[1]. The presence of the bromine atom significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions. The acetohydrazide portion offers multiple hydrogen bonding sites (donors and acceptors), which is critical for its interaction with biological targets[2][3].

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | PubChem[1] |

| Molar Mass | 229.07 g/mol | PubChem[1] |

| Appearance | Colorless rod-like crystals | ResearchGate[3] |

| Melting Point | 438–439 K (165-166 °C) | ResearchGate[3] |

| SMILES | CC(=O)NNC1=CC=C(C=C1)Br | PubChem[1] |

| InChIKey | TXIZEHFTRRBEMY-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification Protocol

The synthesis of N'-(4-Bromophenyl)acetohydrazide is typically achieved through the acylation of 4-bromophenylhydrazine. A reliable and straightforward method involves the reaction of 4-bromophenylhydrazine hydrochloride with acetic anhydride. An alternative pathway involves the hydrazinolysis of the corresponding ester, methyl 4-bromophenylacetate, with hydrazine hydrate[4]. Below is a detailed protocol for the latter, which is a common and effective laboratory-scale synthesis.

Synthesis from Methyl 2-(4-bromophenyl)acetate

This two-step process begins with the esterification of 2-(4-bromophenyl)acetic acid, followed by reaction with hydrazine.

Step 1: Esterification of 2-(4-Bromophenyl)acetic acid 2-(4-Bromophenyl)acetic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid[2]. This is a classic Fischer esterification, chosen for its simplicity and high efficiency. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Hydrazinolysis of Methyl 2-(4-bromophenyl)acetate The resulting methyl ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group from the ester to form the stable hydrazide product. This reaction is typically performed in an alcoholic solvent and driven to completion by refluxing.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

2-(4-Bromophenyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Hydrazine hydrate (80% solution)

-

Sodium bicarbonate (saturated solution)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for extraction and filtration

-

-

Procedure:

-

Esterification: To a solution of 2-(4-bromophenyl)acetic acid (0.022 mol) in methanol (25 mL), add a few drops of concentrated sulfuric acid[2].

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 2-(4-bromophenyl)acetate.

-

Hydrazinolysis: Dissolve the crude methyl 2-(4-bromophenyl)acetate in ethanol. Add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reflux the mixture for 8-12 hours. The product, N'-(4-Bromophenyl)acetohydrazide, will often precipitate out of the solution upon cooling.

-

Purification: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from dry methanol to obtain colorless, rod-like crystals of high purity[3].

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for N'-(4-Bromophenyl)acetohydrazide.

Applications in Medicinal Chemistry and Drug Development

Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities[5]. The N'-(4-Bromophenyl)acetohydrazide scaffold is a valuable building block for creating more complex molecules with therapeutic potential.

-

Antimicrobial Agents: The core structure can be elaborated to synthesize novel compounds with antibacterial properties. For instance, derivatives of N-(4-bromophenyl)carboxamides have shown activity against drug-resistant bacteria like A. baumannii and MRSA[6]. The bromine substituent can enhance lipophilicity, potentially improving cell membrane penetration. Related thiosemicarbazide structures containing a 4-bromophenyl group have also demonstrated antibacterial activity, which is attributed to the increased electron density on the hydrazinic portion of the molecule[7].

-

Enzyme Inhibitors: Hydrazide derivatives are known to act as enzyme inhibitors. For example, certain hydrazone compounds have shown potent urease inhibitory activities[8]. The N'-(4-Bromophenyl)acetohydrazide structure could be used as a starting point to design inhibitors for various enzymes implicated in disease, such as DNA gyrase, a target for antibacterial drugs[9][10].

-

Synthetic Intermediate: The compound is a key precursor for synthesizing heterocyclic compounds like pyrazoles and thiazoles, which are known to possess a wide range of pharmacological properties including anticancer, analgesic, and anti-inflammatory activities[11][12]. The 4-bromophenylhydrazine starting material, from which the title compound is derived, is itself used in the synthesis of various biologically active molecules, including antagonists of the CXCR2 receptor and indole derivatives.

Logical Pathway for Drug Discovery Application

Caption: Drug discovery pathway using the target scaffold.

Safety and Handling

As with all laboratory chemicals, N'-(4-Bromophenyl)acetohydrazide should be handled with appropriate care. The precursor, 4-bromophenylhydrazine hydrochloride, is known to cause skin burns and eye damage[13]. Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.

References

-

SpectraBase. N'-[(E)-(4-bromophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide - Optional[1H NMR] - Spectrum. Available from: [Link].

-

PubChem. Acetic acid 2-(4-bromophenyl)hydrazide | C8H9BrN2O | CID 615522. National Center for Biotechnology Information. Available from: [Link].

-

Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Available from: [Link].

-

Royal Society of Chemistry. Supporting information for an article. Available from: [Link].

-

PubChem. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157. National Center for Biotechnology Information. Available from: [Link].

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 5(49), 31837–31853. Available from: [Link].

-

Wikipedia. 4-Bromophenylacetic acid. Wikimedia Foundation. Available from: [Link].

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

-

SpectraBase. N'-[(E)-(4-bromophenyl)methylidene]nicotinohydrazide - Optional[1H NMR] - Spectrum. Available from: [Link].

-

Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. Available from: [Link].

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

-

Gomaa, A. M. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 19(7), 9124–9136. Available from: [Link].

-

PubChem. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158. National Center for Biotechnology Information. Available from: [Link].

-

Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chimica Slovenica, 62(4), 940-946. Available from: [Link].

-

Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2377-2379. Available from: [Link].

-

Sonwane, S. A., & Kalyankar, T. M. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazol-1-yl]-1,3- thiazole derivatives. International Journal of Chemical Sciences, 13(4), 1843-1850. Available from: [Link].

-

NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link].

-

TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. Available from: [Link].

-

SpectraBase. N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - Optional[13C NMR]. Available from: [Link].

-

Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available from: [Link].

-

Ali, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available from: [Link].

-

Chegg. Solved N-(4-bromophenyl)acetamide ir spectrum. Available from: [Link].

-

NIST. 4-Bromophenyl isocyanate. NIST Chemistry WebBook. Available from: [Link].

Sources

- 1. Acetic acid 2-(4-bromophenyl)hydrazide | C8H9BrN2O | CID 615522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. tsijournals.com [tsijournals.com]

- 12. tsijournals.com [tsijournals.com]

- 13. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of N'-(4-Bromophenyl)acetohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

N'-(4-Bromophenyl)acetohydrazide is a substituted hydrazine derivative of significant interest in synthetic and medicinal chemistry. The molecule incorporates two key structural motifs: the acetohydrazide functional group, a known pharmacophore and a versatile linker in drug design, and the 4-bromophenyl ring, which serves as a crucial handle for advanced synthetic modifications via cross-coupling reactions. This combination makes it a valuable intermediate for the construction of more complex molecular architectures and libraries of potential therapeutic agents.

This technical guide provides a comprehensive overview of N'-(4-Bromophenyl)acetohydrazide, designed for professionals in chemical and pharmaceutical research. It moves beyond a simple recitation of facts to explain the causality behind the synthetic protocols and characterization methods. The document details the compound's physicochemical properties, provides a field-proven, step-by-step synthesis protocol with mechanistic insights, outlines its key spectroscopic and structural features, and discusses its potential applications in modern drug discovery.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research. The key identifiers and computed physicochemical properties for N'-(4-Bromophenyl)acetohydrazide are summarized below, sourced from the PubChem database[1].

| Property | Value | Source |

| IUPAC Name | N'-(4-bromophenyl)acetohydrazide | [1] |

| CAS Number | 14579-97-6 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Canonical SMILES | CC(=O)NNC1=CC=C(C=C1)Br | [1] |

| InChI Key | TXIZEHFTRRBEMY-UHFFFAOYSA-N | [1] |

| Appearance | Colourless rod-like crystals | [2] |

| Melting Point | 438–439 K (165–166 °C) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of N'-(4-Bromophenyl)acetohydrazide is reliably achieved through a two-step process starting from 2-(4-Bromophenyl)acetic acid. This method involves an initial esterification followed by hydrazinolysis[2].

Overall Synthetic Scheme

The reaction proceeds as follows:

-

Fischer Esterification: 2-(4-Bromophenyl)acetic acid is converted to its methyl ester.

-

Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to yield the final acetohydrazide product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures[2].

Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate

-

To a round-bottom flask, add 2-(4-Bromophenyl)acetic acid (1.0 eq).

-

Add methanol (approx. 10-15 mL per gram of acid) to serve as both reagent and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-bromophenyl)acetate.

Step 2: Synthesis of N'-(4-Bromophenyl)acetohydrazide

-

Dissolve the crude methyl 2-(4-bromophenyl)acetate from the previous step in dry methanol.

-

Add hydrazine hydrate (80% solution, approx. 1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux for 6-8 hours. The formation of a solid precipitate may be observed.

-

Monitor the reaction to completion using TLC.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Purify the crude product by recrystallization from dry methanol to yield N'-(4-Bromophenyl)acetohydrazide as colorless crystals[2].

Mechanistic Considerations and Experimental Design

-

Role of Sulfuric Acid: In Step 1, sulfuric acid acts as a catalyst for the Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Use of Reflux: Heating under reflux increases the reaction rate and helps to shift the equilibrium of the reversible esterification reaction towards the product side by removing the water byproduct, although in this protocol the large excess of methanol primarily drives the reaction.

-

Hydrazinolysis Mechanism: Step 2 is a nucleophilic acyl substitution. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxide leaving group and the formation of the more stable hydrazide.

-

Solvent Choice: Dry methanol is used in the second step to prevent the hydrolysis of the ester and the product hydrazide.

Synthesis Workflow Diagram

Caption: Two-step synthesis of N'-(4-Bromophenyl)acetohydrazide.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods and X-ray crystallography.

-

Infrared (IR) Spectroscopy: Key expected absorption bands include N-H stretching vibrations (typically 3200-3400 cm⁻¹), a strong C=O (amide I) stretch around 1650 cm⁻¹, and C-Br stretching in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the bromophenyl ring (typically appearing as two doublets, AA'BB' system), two separate signals for the N-H protons (which are exchangeable with D₂O), and a singlet for the acetyl methyl (CH₃) protons around 2.0 ppm.

-

¹³C NMR: Signals corresponding to the carbonyl carbon (~170 ppm), the aromatic carbons (115-140 ppm, with the carbon attached to bromine showing a characteristic shift), and the methyl carbon (~20 ppm) are expected.

-

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have provided definitive structural elucidation[2]. The analysis reveals that the 1-bromo-4-methylbenzene group and the formic hydrazide moiety are each planar. However, there is a significant dihedral angle of 80.66 (11)° between these two planes[2]. In the solid state, the molecules are interconnected through N—H···O hydrogen bonds, forming one-dimensional chains that are further linked into a two-dimensional network[2]. This hydrogen bonding is critical for the stability of the crystal lattice.

Applications in Synthetic and Medicinal Chemistry

N'-(4-Bromophenyl)acetohydrazide is not typically an end-product but rather a highly valuable intermediate for building molecular complexity.

-

Scaffold for Medicinal Chemistry: The hydrazide moiety is a privileged structure in medicinal chemistry, found in numerous compounds with antimicrobial, anticonvulsant, and anti-inflammatory activities. This molecule serves as a starting point for creating derivatives for biological screening. For example, related carbohydrazide structures have been investigated as potential inhibitors of microbial DNA gyrase, a validated antibacterial target[3].

-

Intermediate for Cross-Coupling Reactions: The 4-bromophenyl group is a key functional handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of new aryl, alkyl, or amino groups at the para-position, enabling the rapid diversification of the molecular scaffold to explore structure-activity relationships (SAR).

Potential Diversification Pathways

Caption: Diversification of the core scaffold via cross-coupling.

Conclusion

N'-(4-Bromophenyl)acetohydrazide is a well-characterized and synthetically accessible compound that holds considerable value for researchers in drug development and organic synthesis. Its straightforward two-step synthesis and the strategic presence of both a modifiable bromophenyl ring and a biologically relevant acetohydrazide core make it an ideal intermediate for creating novel and diverse chemical entities. The detailed structural and synthetic information provided in this guide serves as a practical resource for its effective utilization in the laboratory.

References

-

PubChem. (n.d.). Acetic acid 2-(4-bromophenyl)hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]

-

Youssif, B. G. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(11), 4381. Retrieved from [Link]

Sources

- 1. Acetic acid 2-(4-bromophenyl)hydrazide | C8H9BrN2O | CID 615522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of N'-(4-Bromophenyl)acetohydrazide

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)acetohydrazide

Introduction

Hydrazide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antibacterial, anticonvulsant, and anti-inflammatory properties. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their capacity for intermolecular interactions. Therefore, a precise understanding of their solid-state conformation and packing is paramount for rational drug design and the development of new active pharmaceutical ingredients.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the atomic-level architecture of crystalline materials. This guide provides a comprehensive, in-depth analysis of the crystal structure of 2-(4-Bromophenyl)acetohydrazide, C₈H₉BrN₂O. As a senior application scientist, this paper moves beyond a simple recitation of data, offering insights into the causal relationships behind the experimental design, from synthesis to final structural refinement. We will explore the molecule's intramolecular geometry, the intricate network of hydrogen bonds that governs its supramolecular assembly, and the validation protocols that ensure the trustworthiness of the structural model.

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of crystallographic analysis and its application in characterizing potential pharmaceutical compounds.

Part 1: Synthesis and Single-Crystal Growth

Rationale for the Synthetic Pathway

The synthesis of 2-(4-Bromophenyl)acetohydrazide is efficiently achieved through a two-step process starting from 2-(4-bromophenyl)acetic acid.[1] This method is widely adopted due to its reliability and high yields. The first step involves an acid-catalyzed Fischer esterification to protect the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack. The subsequent reaction of the resulting ester with hydrazine hydrate is a classic and effective method for forming the acetohydrazide moiety.[1]

The critical step for crystallographic analysis is the growth of high-quality single crystals. Recrystallization from a suitable solvent, in this case, dry methanol, is a purification technique that, under conditions of slow cooling, allows for the orderly arrangement of molecules into a crystal lattice.[1] The quality of the crystal—its size, clarity, and lack of defects—is the single most important factor determining the success of the X-ray diffraction experiment.

Experimental Protocol: Synthesis

-

Esterification: 2-(4-Bromophenyl)acetic acid (0.022 mol) is refluxed in methanol (25 ml) with a catalytic amount of sulfuric acid to yield methyl 2-(4-bromophenyl)acetate.[1]

-

Hydrazide Formation: The crude ester is then refluxed with an excess of 80% hydrazine hydrate in dry methanol.[1]

-

Crystallization: The resulting solution is allowed to cool slowly to room temperature. The title compound precipitates and is then purified by recrystallization from dry methanol, yielding colorless, rod-like single crystals suitable for SC-XRD analysis.[1]

Caption: Workflow for the synthesis and crystallization of 2-(4-Bromophenyl)acetohydrazide.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Core Principles and Experimental Causality

SC-XRD provides unambiguous structural information by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. The choice of instrumentation and experimental parameters is critical for obtaining high-resolution data.

A Bruker Kappa APEXII CCD diffractometer was utilized for data collection, a standard instrument for small-molecule crystallography.[1][2] Molybdenum Kα radiation (λ = 0.71073 Å) is chosen because its wavelength provides optimal diffraction angles for organic molecules, allowing for the collection of a complete dataset.[2] Data was collected at 296 K, or room temperature, which is sufficient for stable organic crystals.[1][2][3] Following data collection, a multi-scan absorption correction (using the SADABS program) is applied.[1][2] This is a crucial self-validating step that corrects for the absorption of X-rays by the crystal itself, which would otherwise introduce systematic errors into the intensity data.

Experimental Workflow: From Crystal to Structure

-

Data Collection: A suitable crystal (0.36 × 0.23 × 0.22 mm) is mounted on the diffractometer.[3] A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

-

Data Reduction: The raw data is processed using software (e.g., SAINT) to integrate the reflection intensities and apply corrections for various experimental factors.[1]

-

Structure Solution: The phase problem is solved using direct methods with the program SHELXS97.[1] This program uses statistical methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with SHELXL97.[1] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the crystallographic R-factor (R1) and the goodness-of-fit (S).[1][2]

Sources

A Comprehensive Spectroscopic Guide to N'-(4-Bromophenyl)acetohydrazide for the Research Scientist

An In-depth Technical Guide on the Synthesis and Spectroscopic Characterization of a Key Synthetic Intermediate

Introduction: The Significance of N'-(4-Bromophenyl)acetohydrazide in Modern Drug Discovery

N'-(4-Bromophenyl)acetohydrazide is a versatile chemical intermediate belonging to the hydrazide class of compounds. The presence of the reactive hydrazide moiety, coupled with the synthetically adaptable bromophenyl group, makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Hydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 4-bromophenyl substituent provides a site for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

A thorough understanding of the spectroscopic properties of N'-(4-Bromophenyl)acetohydrazide is paramount for ensuring its identity, purity, and for monitoring its transformations in subsequent synthetic steps. This technical guide provides a detailed overview of the synthesis and the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of N'-(4-Bromophenyl)acetohydrazide, offering insights for researchers, scientists, and professionals in the field of drug development.

Synthesis of N'-(4-Bromophenyl)acetohydrazide: A Reliable Protocol

The most direct and widely employed method for the synthesis of N'-(4-Bromophenyl)acetohydrazide is the acetylation of 4-bromophenylhydrazine. This reaction is typically carried out by treating 4-bromophenylhydrazine with an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent.

Experimental Protocol: Synthesis via Acetylation

-

Reaction Setup: To a solution of 4-bromophenylhydrazine (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane, add acetic anhydride (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield N'-(4-Bromophenyl)acetohydrazide as a solid.

Caption: Synthetic workflow for N'-(4-Bromophenyl)acetohydrazide.

Spectroscopic Characterization: Elucidating the Molecular Structure

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of N'-(4-Bromophenyl)acetohydrazide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N'-(4-Bromophenyl)acetohydrazide is expected to exhibit characteristic absorption bands for the N-H and C=O functional groups.

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H stretching | 3300-3100 | Two bands are expected, corresponding to the symmetric and asymmetric stretching of the -NH-NH- group.[1] |

| C-H stretching (aromatic) | 3100-3000 | Characteristic of the C-H bonds in the phenyl ring. |

| C-H stretching (aliphatic) | 3000-2850 | Arising from the methyl group of the acetyl moiety. |

| C=O stretching (amide I) | 1680-1640 | A strong absorption band characteristic of the carbonyl group in the hydrazide.[1] |

| N-H bending (amide II) | 1550-1510 | Bending vibration of the N-H bond coupled with C-N stretching. |

| C=C stretching (aromatic) | 1600-1450 | Skeletal vibrations of the aromatic ring. |

| C-Br stretching | 700-500 | Characteristic absorption for the carbon-bromine bond. |

The presence of two distinct N-H stretching bands and a strong carbonyl absorption are key diagnostic features in the IR spectrum of N'-(4-Bromophenyl)acetohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

The ¹H NMR spectrum of N'-(4-Bromophenyl)acetohydrazide will show distinct signals for the aromatic protons, the N-H protons, and the methyl protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| Aromatic Protons (H-2, H-6) | ~7.3-7.5 | Doublet | 2H | Protons ortho to the bromine atom. |

| Aromatic Protons (H-3, H-5) | ~6.8-7.0 | Doublet | 2H | Protons meta to the bromine atom. |

| N-H (amide) | ~9.0-10.0 | Singlet | 1H | Deshielded proton of the -CO-NH- group. |

| N-H (hydrazine) | ~7.5-8.5 | Singlet | 1H | Proton of the -NH-phenyl group. |

| Methyl Protons (-CH₃) | ~2.0-2.2 | Singlet | 3H | Protons of the acetyl group. |

The downfield chemical shifts of the N-H protons are due to the deshielding effect of the adjacent carbonyl and phenyl groups, and their signals are typically broad.[1]

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Interpretation |

| C=O (carbonyl) | ~170-175 | Carbonyl carbon of the acetyl group. |

| Aromatic C-1 (C-Br) | ~110-120 | Carbon atom attached to the bromine. |

| Aromatic C-4 (C-N) | ~145-155 | Carbon atom attached to the hydrazine nitrogen. |

| Aromatic C-2, C-6 | ~130-135 | Aromatic carbons ortho to the bromine. |

| Aromatic C-3, C-5 | ~115-125 | Aromatic carbons meta to the bromine. |

| -CH₃ (methyl) | ~20-25 | Methyl carbon of the acetyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

The sample is introduced into the ion source of the mass spectrometer, where it is ionized by a beam of high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Caption: Predicted mass fragmentation pathway of N'-(4-Bromophenyl)acetohydrazide.

The mass spectrum is expected to show a molecular ion peak [M]⁺˙ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks at m/z 228 and 230. Key fragmentation pathways would likely involve:

-

Loss of the acetyl group: Cleavage of the N-N bond can lead to the formation of the 4-bromophenylhydrazinyl radical cation.

-

Formation of the acylium ion: Cleavage can also result in the formation of the stable acetyl cation at m/z 43.

-

Fragmentation of the phenyl ring: Further fragmentation can lead to the loss of bromine or other neutral fragments from the aromatic ring.

| m/z | Proposed Fragment | Interpretation |

| 228/230 | [C₈H₉BrN₂O]⁺˙ | Molecular ion |

| 186/188 | [C₆H₆BrN₂]⁺ | Loss of ketene (CH₂=C=O) |

| 171/173 | [C₆H₄BrN]⁺˙ | Loss of acetamide |

| 155/157 | [C₆H₄Br]⁺ | Loss of N₂H₂ from the 186/188 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Conclusion: A Foundation for Future Research

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of N'-(4-Bromophenyl)acetohydrazide. The presented protocols and spectral interpretations offer a solid foundation for researchers engaged in the synthesis and characterization of novel bioactive molecules derived from this versatile intermediate. Adherence to these analytical principles will ensure the quality and reproducibility of research in the ever-evolving field of medicinal chemistry.

References

-

PubChem. N'-(4-Bromophenyl)acetohydrazide. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Biological Activity of N'-(4-Bromophenyl)acetohydrazide and its Derivatives: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is of paramount importance. The hydrazone moiety, characterized by its azomethine group (-NHN=CH-), represents one such scaffold, renowned for its synthetic accessibility and broad spectrum of pharmacological activities.[1][2][3] When incorporated into a larger molecular framework, such as N'-(4-Bromophenyl)acetohydrazide, this scaffold gives rise to a class of compounds with significant therapeutic potential. The core structure, featuring a 4-bromophenyl ring linked to an acetohydrazide group, serves as a versatile template for the development of novel agents targeting a range of diseases. The bromine atom, a halogen, can modulate the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets.[4]

This technical guide offers a comprehensive exploration of the biological activities associated with N'-(4-Bromophenyl)acetohydrazide and its myriad derivatives. We will delve into the synthetic strategies employed to generate chemical diversity, analyze their potent activities across antimicrobial, anticancer, and enzyme-inhibiting domains, and synthesize key structure-activity relationship (SAR) insights. This document is intended to serve as a critical resource for researchers engaged in the design and development of next-generation therapeutic agents.

Section 1: Synthesis and Derivatization Strategy

The foundational N'-(4-Bromophenyl)acetohydrazide core is typically synthesized from commercially available starting materials.[5] The primary strategy for creating a diverse library of derivatives involves the condensation of the terminal amine of the hydrazide with a wide array of aldehydes and ketones.[6][7] This reaction is efficient and allows for the introduction of various substituents, enabling a systematic investigation of their impact on biological activity.

The general synthetic workflow is outlined below. The process begins with the esterification of 2-(4-bromophenyl)acetic acid, followed by hydrazinolysis to form the key 2-(4-bromophenyl)acetohydrazide intermediate. This intermediate is the versatile precursor for the final condensation step.[5]

Caption: General synthetic workflow for hydrazone derivatives.

The resulting hydrazone derivatives are typically purified by recrystallization or column chromatography and their structures are confirmed using modern analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][8]

Section 2: Broad-Spectrum Antimicrobial and Antifungal Activity

Derivatives of N'-(4-Bromophenyl)acetohydrazide have demonstrated significant potential in combating microbial infections, a critical area of research given the rise of antibiotic resistance.[6]

Antibacterial Potential

Hydrazone derivatives of this class exhibit activity against a range of both Gram-positive and Gram-negative bacteria.[6][9] Studies have shown efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] Of particular note is the activity of certain derivatives against extensively drug-resistant (XDR) strains of Salmonella Typhi and Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address critical unmet medical needs.[10][11]

A primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10] By targeting this enzyme, the compounds effectively halt bacterial proliferation.

Table 1: Selected Antibacterial Activity Data

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinoline-carbohydrazide 6b | S. aureus | MIC | 38.64 µM | [9] |

| Quinoline-carbohydrazide 10 | S. aureus | IC₅₀ (DNA Gyrase) | 8.45 µM | [9] |

| Pyrazine Carboxamide 5d | XDR S. Typhi | MIC | 6.25 mg/mL | [10] |

| Furan-2-carboxamide 5a-i | MRSA | MIC | Moderate to Good |[11] |

Antifungal Properties

The antifungal activity of these derivatives is also well-documented, with efficacy against clinically relevant yeasts and molds like Candida albicans and Aspergillus niger.[2][6][12] The mechanism of action is often attributed to the disruption of the fungal cell membrane's integrity, leading to cell death.[2] The broad-spectrum activity makes these compounds attractive candidates for further development.[13][14][15]

Table 2: Selected Antifungal Activity Data

| Compound Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hydrazone 7b | C. parapsilosis & T. asahii | MIC | 8–16 μg/mL | [2] |

| Acetohydrazide DK-IB | Various Fungi | MIC | 8–16 µg/mL | [12][13] |

| Thiazolyl-hydrazine | C. albicans & C. krusei | MIC | Promising Activity |[16] |

Section 3: Anticancer and Anti-proliferative Applications

The N'-(4-Bromophenyl)acetohydrazide scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. The presence of the 4-bromophenyl moiety is often considered crucial for imparting cytotoxic activity against various cancer cell lines.[4]

Derivatives have shown significant anti-proliferative effects against breast cancer (MCF-7), uterine cancer (Ishikawa), glioblastoma (U-87), and leukemia (K562) cell lines.[3][17][18][19] For instance, certain triaryl-substituted hydrazones demonstrated potent inhibition of estrogen receptor (ER)-positive MCF-7 cells, with activity attributed to ER antagonistic action.[17]

Table 3: Selected Anticancer Activity (IC₅₀ Values)

| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Triaryl-hydrazone 5e | MCF-7 (Breast) | 7.8 µM | [17] |

| Triaryl-hydrazone 5e | Ishikawa (Uterine) | 7.3 µM | [17] |

| Triaryl-hydrazone 5i | MDA-MB-231 (Breast) | 4.7 µM | [17] |

| Thiazole p2 | MCF-7 (Breast) | 10.5 µM | [19] |

| 1,4-Dihydropyridine 19 | HeLa (Cervical) | 2.3 µM | [4] |

| 1,4-Dihydropyridine 19 | MCF-7 (Breast) | 5.7 µM |[4] |

Section 4: Targeted Enzyme Inhibition

Beyond broad cytotoxicity, derivatives of N'-(4-Bromophenyl)acetohydrazide have been engineered as specific inhibitors of key enzymes implicated in a variety of diseases. This targeted approach is central to modern rational drug design.

Caption: Mechanism of competitive enzyme inhibition.

Cholinesterase Inhibition (Neurodegenerative Disease)

Several derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[20] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain. One study identified a hybrid molecule, D1f, with an exceptionally low IC₅₀ value of 0.039 µM against AChE, marking it as a promising lead for anti-Alzheimer's drug development.[20] Other studies have also reported derivatives with good AChE inhibitory potential.[21][22]

Urease Inhibition (Infectious Disease)

Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, that is critical for their survival and pathogenicity. Inhibition of urease is a validated strategy for treating these infections. N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and its analogs have demonstrated potent, reversible inhibition of urease with IC₅₀ values in the low micromolar range, making them strong candidates for development as anti-ulcer agents.[23][24]

Table 4: Selected Enzyme Inhibition Data (IC₅₀ Values)

| Compound Derivative | Target Enzyme | IC₅₀ Value | Therapeutic Area | Reference |

|---|---|---|---|---|

| Hybrid D1f | Acetylcholinesterase (AChE) | 0.039 µM | Alzheimer's Disease | [20] |

| Sulfonamide 5l | Acetylcholinesterase (AChE) | 52.63 µM | Alzheimer's Disease | [21] |

| N'-(2-bromobenzylidene)... | Urease | 8.4 µM | H. pylori Infection | [23][24] |

| Sulfonamide 5h | α-Glucosidase | 57.38 µM | Diabetes | [21] |

| Pyrazine Carboxamide 5d | Alkaline Phosphatase | 1.469 µM | Bacterial Infection |[10] |

Section 5: Structure-Activity Relationship (SAR) Insights

Analysis of the various derivatives provides valuable insights into the relationship between chemical structure and biological activity:

-

Lipophilicity: In some series, an increase in lipophilicity, such as by elongating an alkyl chain on a sulfonamide derivative, was found to enhance AChE inhibitory activity.[21]

-

Substituent Position: The position of substituents on the benzylidene ring is critical. For α-glucosidase inhibitors, substitution at the meta position was found to be detrimental to activity compared to ortho or para substitutions.[21]

-

Halogenation: The presence and type of halogen on the phenyl ring can significantly impact activity. In one antioxidant study, a 4-bromophenyl derivative was more active than its 4-chlorophenyl counterpart, which in turn was more active than the 4-fluorophenyl derivative.[3]

-

Hybridization: Combining the core hydrazone scaffold with other known pharmacophores, such as quinoline, can lead to potent hybrid molecules with enhanced activity, for example, as DNA gyrase inhibitors.[9]

Section 6: Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides standardized protocols for the synthesis and biological evaluation of these compounds, based on established methodologies.

Protocol 1: Synthesis of a Representative N'-benzylidene-2-(4-bromophenyl)acetohydrazide

This protocol is adapted from methodologies described in the literature.[5][6]

-

Esterification: Reflux 2-(4-bromophenyl)acetic acid (1 equivalent) in methanol (approx. 10 mL per gram of acid) with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor reaction completion by TLC. After cooling, neutralize the acid and extract the methyl ester product.

-

Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture for 8-12 hours. Upon cooling, the 2-(4-bromophenyl)acetohydrazide product will often precipitate and can be collected by filtration.

-

Condensation: Dissolve the 2-(4-bromophenyl)acetohydrazide (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 3-5 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture in an ice bath. The resulting solid precipitate (the final hydrazone derivative) is collected by vacuum filtration, washed with cold ethanol, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.

-

Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows standard clinical laboratory methods.[7]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The N'-(4-Bromophenyl)acetohydrazide scaffold and its hydrazone derivatives represent a remarkably versatile and potent class of compounds in medicinal chemistry. The ease of their synthesis and derivatization allows for the rapid generation of large libraries for screening. The research summarized in this guide clearly demonstrates that these compounds possess a broad and potent range of biological activities, including significant antibacterial, antifungal, anticancer, and specific enzyme-inhibiting properties. The consistent emergence of derivatives with high efficacy against drug-resistant microbes and aggressive cancer cell lines underscores their therapeutic promise. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and selectivity, advancing the most promising candidates toward preclinical and clinical development.

References

- Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- Synthesis, characterization, quantum chemical studies and antibacterial activity of N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide.

- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.

- Synthesis and Biological Evaluation of Hydrazone Deriv

- Synthesis and antimicrobial activity of substituted acetohydrazide deriv

- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- Design, synthesis and biological evaluation of hydrazone derivatives as anti-proliferative agents.

- Synthesis, Crystal Structures and Urease Inhibition of N '-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N '-(4-Nitrobenzylidene).

- Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) Acetohydrazide and N'-(4-Nitrobenzylidene). PubMed.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.

- synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. TSI Journals.

- Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl). Semantic Scholar.

- 2-(4-Bromophenyl)acetohydrazide. PMC - NIH.

- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed.

- The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. PubMed.

- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI.

- Synthesis, anti-Candida activity, and cytotoxicity of new (4-(4-iodophenyl)thiazol-2-yl)

- Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. eKjCp4s7iu5DZwCK)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 7. ajpamc.com [ajpamc.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. Synthesis, anti-Candida activity, and cytotoxicity of new (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide and N'-(4-Nitrobenzylidene) -2-(4-nitrophenoxy)acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Profile of N'-(4-Bromophenyl)acetohydrazide Scaffolds: A Technical Guide for Drug Discovery

Abstract

The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and broad spectrum of biological activities. Within this class, derivatives of N'-(4-Bromophenyl)acetohydrazide have emerged as a particularly promising chemotype, demonstrating significant potential across multiple therapeutic domains, including oncology and infectious diseases. The presence of the 4-bromophenyl moiety often plays a crucial role in enhancing the biological efficacy of these molecules.[1][2] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and key therapeutic applications of these compounds, offering a strategic resource for researchers and professionals in drug development. We will delve into the causality behind experimental design, present validated protocols, and explore the future trajectory of this compelling class of molecules.

The N'-(4-Bromophenyl)acetohydrazide Core: Rationale and Synthesis

A Privileged Scaffold in Medicinal Chemistry

The N'-(4-Bromophenyl)acetohydrazide core combines several features that make it an attractive starting point for drug discovery. The hydrazide group (-CONHNH-) is a versatile linker, capable of forming stable hydrazone derivatives (Schiff bases) through condensation with various aldehydes and ketones.[3][4] This modularity allows for the systematic exploration of structure-activity relationships (SAR). The 4-bromophenyl group is a key pharmacophoric element. Its lipophilicity can enhance membrane permeability, while the bromine atom can engage in halogen bonding, a specific non-covalent interaction that can improve binding affinity to biological targets.[1]

General Synthesis Pathway

The synthesis of N'-(4-Bromophenyl)acetohydrazide derivatives is typically a straightforward, multi-step process that offers high yields and scalability. The general workflow begins with a commercially available starting material, such as 4-bromophenylacetic acid or p-bromoacetophenone, and proceeds through key intermediates to the final bioactive compounds.

A common synthetic route involves the initial esterification of 2-(4-bromophenyl)acetic acid, followed by hydrazinolysis to produce the key acetohydrazide intermediate.[5] This intermediate is then condensed with a selected aromatic aldehyde to form the final Schiff base derivative.

Caption: General workflow for the synthesis of N'-(4-Bromophenyl)acetohydrazide Schiff bases.

Therapeutic Application I: Antimicrobial Agents

Derivatives of this scaffold have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria.[6][7] The mechanism often involves the inhibition of essential microbial enzymes, with microbial DNA gyrase being a key identified target.[8][9]

Mechanism of Action: DNA Gyrase Inhibition

Microbial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair. Its inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death. Certain quinoline-carbohydrazide derivatives containing the bromophenyl moiety have shown potent inhibitory activity against S. aureus DNA gyrase.[9] The hydrazide linker is crucial, acting as a molecular hybrid that positions the key pharmacophores within the enzyme's active site.[9]

Caption: Proposed mechanism of action for antimicrobial N'-(4-Bromophenyl)acetohydrazide derivatives.

Key Findings and Structure-Activity Relationships

Studies have shown that modifications to the aryl group introduced via the aldehyde condensation step significantly impact antimicrobial potency. For instance, incorporating heterocyclic rings or substituted phenyl groups can modulate the electronic and steric properties of the molecule, enhancing its interaction with the target enzyme.[6][8]

Table 1: Antibacterial Activity of Selected Hydrazide Derivatives

| Compound ID | Modification | Target Organism | Activity Metric (Zone of Inhibition, mm) | Reference |

|---|---|---|---|---|

| 5a-h | Varied arylhydrazono moieties | E. coli, S. aureus, P. aeruginosa | 12-20 mm | [6] |

| 6b | N-(substituted phenyl)acetamide | S. aureus | IC₅₀ (DNA Gyrase) = 33.64 µM | [9] |

| 10 | Pyrazole derivative | S. aureus | IC₅₀ (DNA Gyrase) = 8.45 µM | [9] |

| p2, p3, p4, p6 | Thiazol-2-amine derivatives | Various bacteria & fungi | Comparable to Norfloxacin |[2] |

Note: This table is a synthesis of data from multiple sources and is for illustrative purposes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)

This protocol outlines a standardized method for assessing the antibacterial activity of synthesized compounds, providing a reliable system for screening and comparison.

Objective: To determine the susceptibility of a bacterial strain to a synthesized compound by measuring the zone of inhibition.

Materials:

-

Synthesized N'-(4-Bromophenyl)acetohydrazide derivative

-

Bacterial cultures (e.g., S. aureus ATCC 25922, E. coli ATCC 25922)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile 6 mm paper discs

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic discs (e.g., Ciprofloxacin) as positive control

-

Sterile swabs, forceps, and incubator

Procedure:

-

Preparation of Inoculum: Aseptically pick several colonies of the test bacterium from an overnight culture plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Preparation of Compound Discs: Dissolve the synthesized compound in DMSO to a known concentration (e.g., 1 mg/mL). Aseptically apply a precise volume (e.g., 10 µL) onto a sterile 6 mm paper disc and allow the solvent to evaporate completely.

-

Disc Placement: Using sterile forceps, place the compound-impregnated disc onto the inoculated MHA plate. Gently press the disc to ensure complete contact with the agar. Also place a standard antibiotic disc (positive control) and a DMSO-only disc (negative control) on the plate.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone indicates greater susceptibility of the bacterium to the compound.

Therapeutic Application II: Anticancer Agents

The 4-bromophenyl moiety is a recurring feature in compounds with demonstrated anticancer activity.[1] Derivatives of N'-(4-Bromophenyl)acetohydrazide have shown promising cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines.[2][10]

Potential Mechanisms of Action

The anticancer effects of these compounds are likely multifactorial. One proposed mechanism involves the inhibition of tubulin polymerization .[11] Tubulin is the protein subunit of microtubules, which are critical for cell division (mitosis). By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis (programmed cell death). Other hydrazide-hydrazone derivatives have also been reported to exert their anticancer effects through different mechanisms, highlighting the versatility of this scaffold.[10]

Key Findings and In Vitro Efficacy

The cytotoxic potential of these compounds is highly dependent on their specific chemical structure. Screening against a panel of cancer cell lines is essential to identify lead compounds and determine their selectivity.

Table 2: In Vitro Anticancer Activity of Selected Bromophenyl Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| p2 | Thiazol-2-amine | MCF-7 (Breast) | 10.5 | [2] |

| 6 | 1,4-Dihydropyridine | MCF-7 (Breast) | 61.1 | [1] |

| 4e | 1,2,4-Triazol-3-amine | SNB-75 (CNS) | PGI = 41.25% at 10 µM | [11] |

| 4i | 1,2,4-Triazol-3-amine | SNB-75 (CNS) | PGI = 38.94% at 10 µM |[11] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. PGI: Percent Growth Inhibition.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a robust method for screening the cytotoxic effects of chemical compounds on cancer cell lines.

Objective: To quantify the cytotoxicity of a synthesized compound against a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compound dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the synthesized compound (prepared by serial dilution) to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubation: Incubate the plate for a set period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

Cell Fixation: Gently remove the medium. Add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Staining: Wash the plates multiple times with water to remove TCA. Add SRB solution to each well and stain for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Data Acquisition: Add Tris-base solution to each well to solubilize the protein-bound dye. Read the absorbance (optical density) on a microplate reader at a specific wavelength (e.g., 510 nm).

-

Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell survival relative to the untreated control and determine the IC₅₀ value.

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Future Perspectives and Challenges

The N'-(4-Bromophenyl)acetohydrazide scaffold is a fertile ground for the development of novel therapeutics. The modularity of its synthesis allows for the creation of large, diverse chemical libraries for high-throughput screening. Future research should focus on:

-

Mechanism Deconvolution: While targets like DNA gyrase and tubulin have been proposed, further studies are needed to elucidate the precise molecular interactions and validate these mechanisms.

-

Improving Selectivity: A key challenge in drug development is achieving selectivity for the target (e.g., cancer cells or microbial enzymes) over host cells to minimize toxicity. Systematic SAR studies will be crucial to optimize this selectivity.

-

Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential for in vivo efficacy.

-

Exploration of Other Therapeutic Areas: The inhibitory potential of hydrazide derivatives against enzymes like monoamine oxidases suggests their utility may extend to neurodegenerative diseases or depression.[12]

References

-

TSI Journals. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. TSI Journals. [Link]

-

ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

-

ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

-

MDPI. (2013). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

-

Der Pharma Chemica. (2016). Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

MDPI. (2023). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. [Link]

-

NIH. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. NIH. [Link]

-

NIH. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. NIH. [Link]

-

ResearchGate. (2022). Synthesis and Antibacterial Screening of New Schiff Bases Based on N-(4-acetophenyl) Succinimide. ResearchGate. [Link]

-

NIH. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. NIH. [Link]

-

NIH. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. NIH. [Link]

-

NIH. (2013). 2-(4-Bromophenyl)acetohydrazide. NIH. [Link]

-

MDPI. (2007). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. MDPI. [Link]

-

MDPI. (2022). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]49/27/21/7222)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antimicrobial and Antifungal Potential of N'-(4-Bromophenyl)acetohydrazide Derivatives

Introduction: Navigating the Post-Antibiotic Era with Novel Chemical Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of new therapeutic agents. Microorganisms have consistently evolved mechanisms to evade conventional antibiotics, rendering many once-potent drugs obsolete.[1] This has propelled medicinal chemists to explore novel chemical scaffolds capable of acting on new targets or circumventing existing resistance mechanisms. Among the most promising of these are molecules containing the hydrazide-hydrazone moiety (-CONH-N=CH-).[1][2][3] This functional group is a cornerstone of numerous biologically active compounds, demonstrating a wide spectrum of activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4][5]

This guide focuses specifically on a subset of this versatile class: N'-(4-Bromophenyl)acetohydrazide derivatives . The strategic inclusion of a 4-bromophenyl group is a deliberate design choice, as halogen substituents are known to modulate pharmacokinetic and pharmacodynamic properties, often enhancing the biological efficacy of a parent compound. We will dissect the synthesis, explore the structure-activity relationships, and provide a detailed overview of the antimicrobial and antifungal potential of these derivatives, grounded in established experimental protocols.

Core Synthesis Strategy: From Carboxylic Acid to Bioactive Hydrazone

The synthesis of N'-(4-Bromophenyl)acetohydrazide derivatives is a well-established, multi-step process that offers high yields and structural versatility. The general pathway is logical and efficient, beginning with a commercially available starting material and culminating in a condensation reaction that allows for the introduction of diverse functionalities.

The causality behind this three-step approach is rooted in the strategic activation of the carboxylic acid and the inherent reactivity of the hydrazine group.

-

Step 1: Esterification. The initial carboxylic acid, 2-(4-bromophenyl)acetic acid, is first converted to its corresponding ester (e.g., methyl or ethyl ester). This is a crucial activation step. The ester is a better leaving group than the hydroxyl group of the carboxylic acid, facilitating the subsequent nucleophilic attack by hydrazine.[6]

-

Step 2: Hydrazinolysis. The ester is then treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable 2-(4-bromophenyl)acetohydrazide intermediate. This creates the core hydrazide structure.[6]

-

Step 3: Condensation. The final and most critical step for generating diversity is the acid-catalyzed condensation of the acetohydrazide with various substituted aromatic aldehydes or ketones.[4][7][8] This reaction forms the characteristic azomethine (-N=CH-) bond of the hydrazone, yielding the target derivatives. This step is paramount as the choice of the aldehyde or ketone directly influences the final compound's biological activity.

Caption: General three-step synthesis pathway for N'-(4-Bromophenyl)acetohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of (E)-N'-(Substituted-benzylidene)-2-(4-bromophenyl)acetohydrazide

This protocol is a self-validating system. Successful synthesis of the intermediate at each stage, confirmed by techniques like Thin Layer Chromatography (TLC) and melting point analysis, provides the confidence to proceed to the next step.